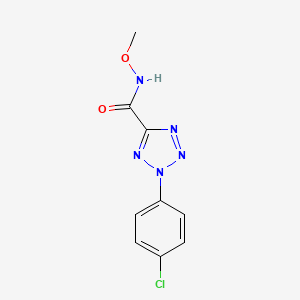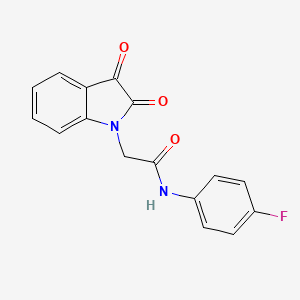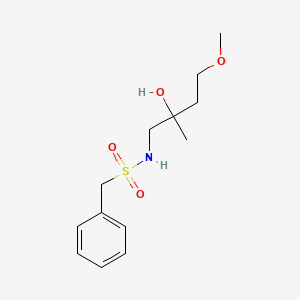
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide, also known as HMB-PP, is a compound that has been studied for its potential applications in scientific research.
Mechanism of Action
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide activates Vγ9Vδ2 T cells by binding to a specific protein receptor known as butyrophilin 3A1 (BTN3A1). This binding leads to a conformational change in BTN3A1, which allows it to interact with other proteins and activate Vγ9Vδ2 T cells.
Biochemical and Physiological Effects:
Activation of Vγ9Vδ2 T cells by N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide leads to the production of cytokines, which play a role in immune system function. Specifically, N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide has been shown to increase the production of interferon-gamma (IFN-γ), which is a cytokine that plays a role in the immune response to infections and tumors.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide in lab experiments is its ability to activate Vγ9Vδ2 T cells in a specific and controlled manner. This allows researchers to study the effects of immune system activation on various biological processes. However, a limitation of using N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide. One direction is to explore its potential applications in cancer immunotherapy, as activation of Vγ9Vδ2 T cells has been shown to have anti-tumor effects. Another direction is to study its effects on other cytokines and immune cells, as this could provide insights into its broader effects on the immune system. Additionally, further research could be done to optimize the synthesis and purification of N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide, which would make it more widely available for research purposes.
Synthesis Methods
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-methyl-2-butene with hydrogen peroxide to produce 2-hydroxy-4-methoxy-2-methylbutanal. This compound is then reacted with phenylmethanesulfonyl chloride to produce the final product, N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide.
Scientific Research Applications
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide has been studied for its potential applications in scientific research, particularly in the field of immunology. It has been shown to stimulate the immune system by activating a specific type of immune cell known as Vγ9Vδ2 T cells. This activation leads to the production of cytokines, which are important signaling molecules that play a role in immune system function.
properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-13(15,8-9-18-2)11-14-19(16,17)10-12-6-4-3-5-7-12/h3-7,14-15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCSTPSQKDOWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-phenylmethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

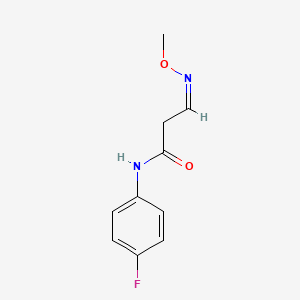
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2568942.png)
![2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2568943.png)
![2-Chloro-1-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2568949.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid](/img/structure/B2568950.png)
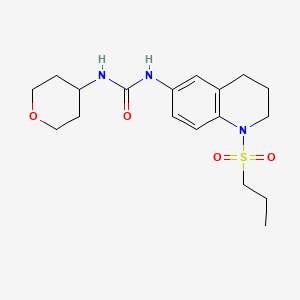
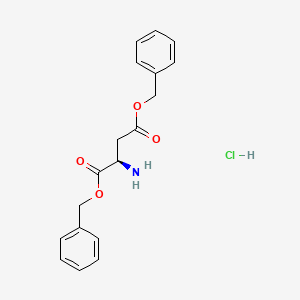
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2568955.png)
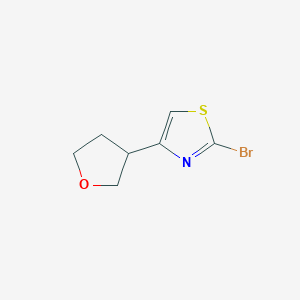
![1-[2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2568958.png)
